5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid
5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
4873-45-4
VCID:
VC0116993
InChI:
InChI=1S/C10H5ClI3NO5/c11-1-2(16)15-8-6(13)3(9(17)18)5(12)4(7(8)14)10(19)20/h1H2,(H,15,16)(H,17,18)(H,19,20)
SMILES:
C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl
Molecular Formula:
C10H5ClI3NO5
Molecular Weight:
635.31 g/mol
5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid
CAS No.: 4873-45-4
Reference Standards
VCID: VC0116993
Molecular Formula: C10H5ClI3NO5
Molecular Weight: 635.31 g/mol
CAS No. | 4873-45-4 |
---|---|
Product Name | 5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
Molecular Formula | C10H5ClI3NO5 |
Molecular Weight | 635.31 g/mol |
IUPAC Name | 5-[(2-chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
Standard InChI | InChI=1S/C10H5ClI3NO5/c11-1-2(16)15-8-6(13)3(9(17)18)5(12)4(7(8)14)10(19)20/h1H2,(H,15,16)(H,17,18)(H,19,20) |
Standard InChIKey | ASBGVYOIJLROJS-UHFFFAOYSA-N |
SMILES | C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl |
Canonical SMILES | C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl |
Synonyms | 5-[(2-Chloroacetyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxylic Acid |
PubChem Compound | 20575079 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume